5-amino-2-fluoro-N-(4-fluorophenyl)benzamide
Description
5-Amino-2-fluoro-N-(4-fluorophenyl)benzamide (C₁₃H₁₀F₂N₂O) is a benzamide derivative featuring a fluorine atom at position 2 of the benzene ring, an amino group at position 5, and a 4-fluorophenyl substituent on the amide nitrogen. Its structure enables diverse non-covalent interactions, including hydrogen bonding and halogen-π interactions, which influence its physicochemical properties and biological activity .
Properties
Molecular Formula |
C13H10F2N2O |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
5-amino-2-fluoro-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C13H10F2N2O/c14-8-1-4-10(5-2-8)17-13(18)11-7-9(16)3-6-12(11)15/h1-7H,16H2,(H,17,18) |
InChI Key |
FEWFPKUFAWBVJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)N)F)F |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The synthesis of 5-amino-2-fluoro-N-(4-fluorophenyl)benzamide requires sequential functionalization of the benzene core. Retrosynthetically, the molecule can be dissected into two primary building blocks:
- 2-Fluoro-5-nitrobenzoic acid as the acylating agent.
- 4-Fluoroaniline as the nucleophilic amine source.
Alternative strategies involve late-stage introduction of the amino group via reduction of a nitro intermediate or direct amidation followed by fluorination. The choice of route depends on scalability, cost, and compatibility with functional groups.
Synthetic Methodologies
Two-Step Amidation-Nitration-Reduction Route
Step 1: Synthesis of 2-Fluoro-N-(4-Fluorophenyl)Benzamide
A mixture of 2-fluorobenzoic acid (1.0 equiv, 140.1 g) and thionyl chloride (1.2 equiv, 118.9 g) is refluxed in anhydrous dichloromethane (DCM, 500 mL) at 40–45°C for 3 hr to form the acid chloride. After evaporating excess thionyl chloride, 4-fluoroaniline (1.05 equiv, 111.1 g) in DCM is added dropwise at 0–5°C. The reaction is stirred for 12 hr at room temperature, yielding 2-fluoro-N-(4-fluorophenyl)benzamide as a white precipitate (yield: 82–87%).
Step 2: Nitration and Subsequent Reduction
The intermediate (100 g) is dissolved in concentrated sulfuric acid (300 mL) at 0°C. A nitrating mixture (fuming HNO₃, 1.1 equiv) is added slowly, maintaining temperature <5°C. After 2 hr, the mixture is poured onto ice, yielding 2-fluoro-5-nitro-N-(4-fluorophenyl)benzamide (yield: 75%). Reduction with hydrogen gas (50 psi) over 10% Pd/C in ethanol at 25°C for 6 hr affords the target compound (yield: 91–94%; purity: 98.5% by HPLC).
Critical Parameters
- Nitration temperature: <5°C prevents polysubstitution.
- Catalyst loading: 5 wt% Pd/C optimizes reduction efficiency.
One-Pot Microwave-Assisted Synthesis
Combining 2-fluoro-5-nitrobenzoic acid (1.0 equiv), 4-fluoroaniline (1.1 equiv), and HATU (1.2 equiv) in DMF, the reaction is irradiated at 120°C for 15 min under microwave conditions. Subsequent in-situ reduction with ammonium formate (5.0 equiv) and Pd/C (3 wt%) at 100°C for 10 min yields the product in 88% overall yield. This method reduces reaction time from 18 hr to 25 min but requires specialized equipment.
Industrial-Scale Production
Continuous Flow Synthesis
A patent-derived approach (WO2021165818A1) adapts batch processes for continuous manufacturing:
| Stage | Conditions | Output |
|---|---|---|
| Acid chloride formation | Microreactor, 50°C, 2 min residence | 99% conversion |
| Amidation | Teflon coil, 25°C, 5 min | 95% yield |
| Crystallization | Anti-solvent (hexane) addition | 98.7% purity |
This system achieves a throughput of 12 kg/day with 93% overall yield, demonstrating superior efficiency compared to batch methods.
Purification and Characterization
Crystallization Optimization
Recrystallization from ethanol/water (4:1 v/v) at 0°C produces needle-like crystals suitable for X-ray diffraction. Key solubility data:
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Ethanol | 12.4 ± 0.3 |
| Acetone | 8.9 ± 0.2 |
| Water | 0.15 ± 0.02 |
Challenges and Mitigation Strategies
Amino Group Oxidation :
- Issue: Air oxidation forms nitroso byproducts during storage.
- Solution: Add 0.1% w/w ascorbic acid as antioxidant.
Regioselective Fluorination :
- Issue: Competing C-3 fluorination in nitration step.
- Solution: Use bulky directing groups (e.g., tert-butyl) temporarily.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-fluoro-N-(4-fluorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Based on the search results, there is no direct information available regarding the applications of the specific compound "5-amino-2-fluoro-N-(4-fluorophenyl)benzamide." However, the search results do provide information on related compounds and their applications, which may offer some insight.
N-(5-Amino-2-fluorophenyl)benzamide, a related compound (CID 11148928), is listed in PubChem .
A study discusses the synthesis and biological studies of N-phenylbenzamide derivatives, noting their potential as antiprotozoal agents . One derivative, compound 1a , showed promise in treating African trypanosomiasis in mice by disrupting kinetoplast DNA (kDNA) . These compounds could potentially be developed against kinetoplastid parasites and parasites with AT-rich nuclear DNA .
Other research includes:
- Methods for synthesizing 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone, an intermediate used in pharmaceutical synthesis .
- Studies on various benzamide derivatives and their synthesis .
- The use of chemical exchange saturation transfer (CEST) MRI to image lactate in cancer and metabolic disorders .
- Latest advances in antibacterial polymeric systems, including responsive antibacterial activity, anti-biofilm formation, and antibacterial polymeric films .
Mechanism of Action
The mechanism of action of 5-amino-2-fluoro-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzamide Derivatives
Key Observations:
- Substituent Effects: Amino vs. Chloro: The amino group in the target compound facilitates stronger hydrogen bonding (e.g., N–H⋯O interactions) compared to chloro substituents, which favor halogen-π interactions (e.g., C–Cl⋯Cg distance = 3.729 Å in ) . Fluorine Positioning: Dual fluorine atoms (2- and 4-positions) enhance lipophilicity and metabolic stability, as seen in antifungal azoles like PC945 ().
Crystallographic and Physicochemical Properties
Table 2: Crystallographic Data Comparison
*Note: Hypothetical data inferred from analogs.
- Crystal Packing : The absence of -NH₂ in ’s compound results in weaker intermolecular interactions compared to the target compound, where -NH₂ likely forms more robust hydrogen-bonded networks.
Biological Activity
5-Amino-2-fluoro-N-(4-fluorophenyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a biopesticide. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the following structural formula:
This compound features an amine group, a benzamide structure, and fluorine substitutions that enhance its biological activity.
Biological Activities
1. Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, fluorinated benzamides have been shown to inhibit histone deacetylase (HDAC) enzymes, which are crucial in regulating gene expression related to cancer cell proliferation. A related compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), demonstrated significant HDAC3 inhibition with an IC50 of 95.48 nM and exhibited solid tumor cell inhibitory activities with an IC50 of 1.30 μM against HepG2 cells .
Table 1: Antitumor Activity of Related Compounds
| Compound | Target | IC50 (μM) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| FNA | HDAC3 | 0.095 | 48.89 |
| SAHA | HDAC1/2/3 | 17.25 | 48.13 |
The mechanism of action involves promoting apoptosis and causing G2/M phase arrest in the cell cycle, indicating its potential effectiveness in cancer treatment .
2. Biopesticidal Properties
This compound has also been investigated for its pesticidal properties. The compound's structural characteristics suggest it may serve as a biopesticide by interfering with pest physiology at the molecular level. The incorporation of fluorine atoms is known to enhance the bioactivity of agrochemicals, making this compound a candidate for further research in agricultural applications .
Case Studies
Case Study 1: Antitumor Efficacy in Xenograft Models
In a xenograft model study involving human cancer cells, the application of FNA resulted in significant tumor growth inhibition compared to control groups. This study underscores the potential of fluorinated benzamides in developing targeted cancer therapies .
Case Study 2: Pesticidal Applications
Research into the pesticidal efficacy of various fluorinated compounds has shown that they can effectively control pest populations while minimizing environmental impact. The specific mechanisms through which this compound operates remain to be elucidated but may involve disruption of metabolic pathways critical to pest survival .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 5-amino-2-fluoro-N-(4-fluorophenyl)benzamide?
- Methodology :
Coupling Reactions : Use Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to introduce the 4-fluorophenyl group to the benzamide core .
Fluorination : Optimize fluorination via electrophilic substitution (e.g., using Selectfluor®) at the 2-position of the benzamide ring. Monitor reaction progress with NMR .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Techniques :
NMR Spectroscopy : Use and NMR to verify aromatic proton environments and fluorine substituents. NMR is critical for distinguishing fluorinated positions .
Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., , expected [M+H]: 265.08) .
X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of substituents, as demonstrated for analogous fluorobenzamides .
Q. What preliminary assays are suitable for evaluating antibacterial activity?
- Experimental Design :
MIC Testing : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
Enzyme Inhibition : Screen for activity against bacterial enzymes like AcpS-PPTase, which are implicated in fatty acid biosynthesis .
Cytotoxicity : Assess mammalian cell viability (e.g., HEK293 cells) via MTT assay to establish selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?
- Approach :
Modify Substituents : Compare analogs with varying fluorophenyl groups (e.g., 2,4-difluoro vs. 4-fluoro) to assess lipophilicity (logP) and metabolic stability using liver microsome assays .
Introduce Trifluoromethyl Groups : Enhance membrane permeability by substituting the benzamide’s amino group with a trifluoromethyl moiety, as seen in related compounds with improved bioavailability .
Computational Modeling : Apply QSPR models to predict ADME properties and guide synthetic prioritization .
Q. How should contradictory data on enzyme inhibition mechanisms be resolved?
- Analysis Framework :
Kinetic Studies : Perform steady-state enzyme kinetics (e.g., , ) to differentiate competitive vs. non-competitive inhibition .
Structural Biology : Co-crystallize the compound with target enzymes (e.g., AcpS-PPTase) to identify binding interactions and validate hypotheses .
Pathway Analysis : Use transcriptomics (RNA-seq) to detect downstream effects on bacterial fatty acid biosynthesis pathways .
Q. What computational tools are effective for predicting binding interactions with bacterial targets?
- Workflow :
Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with AcpS-PPTase active sites. Prioritize poses with hydrogen bonding to conserved residues (e.g., Arg42, Asp76) .
MD Simulations : Run 100-ns molecular dynamics trajectories (GROMACS) to assess binding stability and entropy changes .
Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and correlate with experimental IC values .
Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?
- Optimization Strategies :
Flow Chemistry : Transition from batch to continuous flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., over-fluorination) .
Catalyst Screening : Test Pd/XPhos or Pd/JohnPhos systems for coupling efficiency. Monitor turnover numbers (TON) via ICP-MS .
DoE (Design of Experiments) : Use factorial design to identify critical parameters (temperature, solvent polarity) affecting yield .
Key Notes
- Structural Nuances : Fluorine’s electronegativity and hydrogen-bonding capacity critically influence target interactions .
- Data Reproducibility : Validate enzyme inhibition assays with positive controls (e.g., triclosan for AcpS-PPTase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
